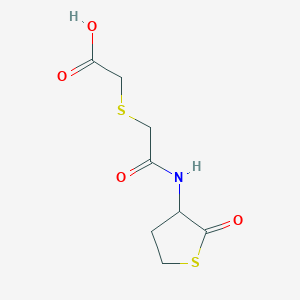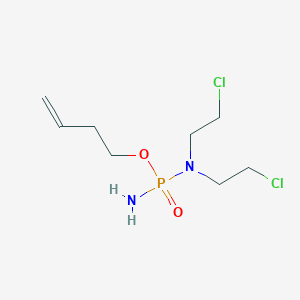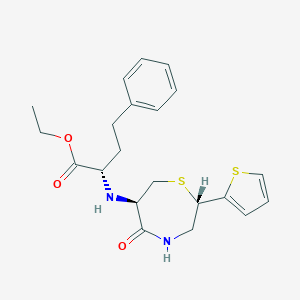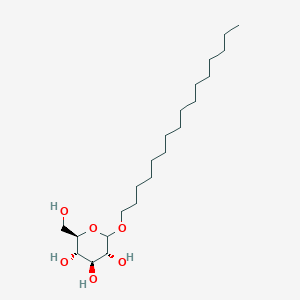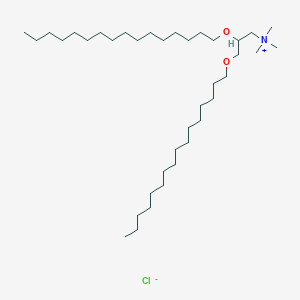
Bishop
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bishop is a protein that plays a crucial role in the regulation of cell growth and division. It is a member of the BUB1 family of kinases and is involved in the spindle checkpoint pathway, which ensures proper chromosome segregation during cell division. Bishop has been the subject of extensive scientific research due to its importance in cell biology and its potential as a therapeutic target for cancer.
Mecanismo De Acción
Bishop functions as a kinase, which means it adds phosphate groups to other proteins in order to regulate their activity. Its main role is in the spindle checkpoint pathway, which ensures that chromosomes are properly aligned and separated during cell division. Bishop is also involved in the DNA damage response pathway, which helps to prevent the accumulation of mutations that can lead to cancer.
Efectos Bioquímicos Y Fisiológicos
Inhibition of Bishop has been shown to induce apoptosis, or programmed cell death, in cancer cells. This is likely due to the disruption of the spindle checkpoint pathway, which leads to chromosome missegregation and ultimately cell death. Bishop has also been implicated in the regulation of DNA repair and the maintenance of genomic stability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of studying Bishop is its importance in cell biology and cancer biology. Its role in the spindle checkpoint pathway and DNA damage response pathway make it an attractive target for cancer therapy. However, one limitation is that its function is highly complex and not fully understood. Additionally, the development of specific inhibitors for Bishop has proven challenging.
Direcciones Futuras
There are many potential future directions for research on Bishop. One area of interest is the development of more specific inhibitors that can target Bishop without affecting other kinases. Another area is the investigation of Bishop's role in other cellular pathways and processes. Additionally, the use of Bishop as a biomarker for cancer diagnosis and prognosis is an area of active research. Overall, the study of Bishop has the potential to yield important insights into the regulation of cell growth and division, as well as the development of new cancer therapies.
Métodos De Síntesis
Bishop can be synthesized using recombinant DNA technology. The gene encoding Bishop can be cloned into a vector and expressed in a suitable host organism, such as bacteria or yeast. The resulting protein can be purified using various chromatography techniques.
Aplicaciones Científicas De Investigación
Bishop has been studied extensively in the context of cancer biology. It has been found to be overexpressed in many types of cancer, including breast, lung, and colon cancer. Inhibition of Bishop has been shown to induce cell death in cancer cells, making it a promising target for cancer therapy.
Propiedades
Número CAS |
104872-46-0 |
|---|---|
Nombre del producto |
Bishop |
Fórmula molecular |
C38H80ClNO2 |
Peso molecular |
618.5 g/mol |
Nombre IUPAC |
2,3-dihexadecoxypropyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C38H80NO2.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-40-37-38(36-39(3,4)5)41-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;/h38H,6-37H2,1-5H3;1H/q+1;/p-1 |
Clave InChI |
RLKJVRDMIQCNGX-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCCOCC(C[N+](C)(C)C)OCCCCCCCCCCCCCCCC.[Cl-] |
SMILES canónico |
CCCCCCCCCCCCCCCCOCC(C[N+](C)(C)C)OCCCCCCCCCCCCCCCC.[Cl-] |
Sinónimos |
1,2-bis(hexadecyloxy)-3-trimethylaminopropane 1,2-bis(hexadecyloxy)-3-trimethylaminopropane, (S)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



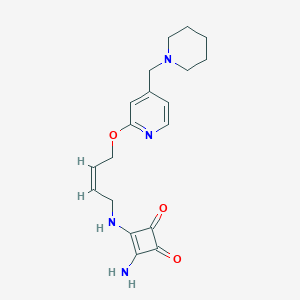
![5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine](/img/structure/B22828.png)
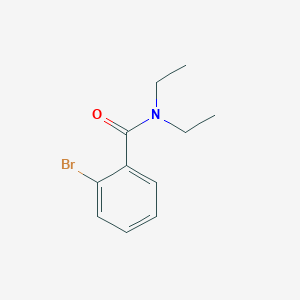

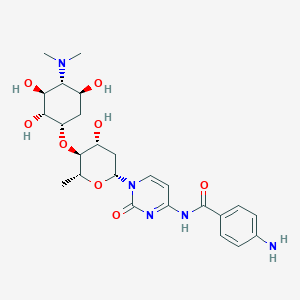
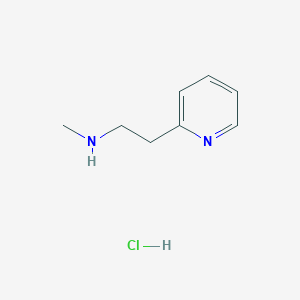
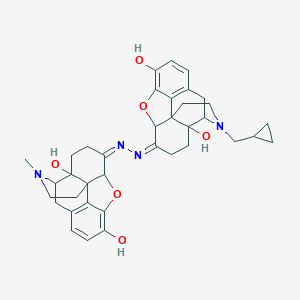
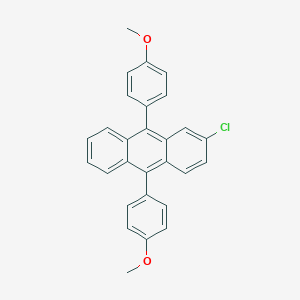
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B22852.png)
